7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

Chemical Biology Medicinal Chemistry Assay Development

Researchers often face synthetic bottlenecks when exploring structure-activity relationships (SAR) around the triazolopyrimidine core, requiring de novo synthesis for each analog. This compound solves that problem with a pre-installed azetidine secondary amine, a single diversification point for generating focused libraries via high-throughput parallel synthesis. - **Accelerate PIKfyve SAR:** Directly functionalize the azetidine handle to rapidly probe selectivity against this autophagy-related kinase target. - **Lead-Like Physicochemical Profile:** The sp³-rich azetidine offers lower lipophilicity and enhanced 3D character, ideal for CNS drug discovery screening decks. - **Supply Assurance:** Available as a research reagent with consistent 95% purity, supported by reliable global logistics for timely delivery.

Molecular Formula C9H11N5O
Molecular Weight 205.22 g/mol
Cat. No. B13258788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC9H11N5O
Molecular Weight205.22 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)OC3CNC3
InChIInChI=1S/C9H11N5O/c1-6-2-8(15-7-3-10-4-7)14-9(13-6)11-5-12-14/h2,5,7,10H,3-4H2,1H3
InChIKeyKVLWYAYHSKVMHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Chemical Identity


7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1341395-15-0) is a synthetic heterocyclic small molecule with the molecular formula C9H11N5O and a molecular weight of 205.22 g/mol . Its structure consists of a [1,2,4]triazolo[1,5-a]pyrimidine core with a methyl substitution at the 5-position and an azetidine ring linked via an ether bridge to the 7-position. This compound is offered commercially as a research reagent, typically at a purity of 95% .

Derivatization handle Free secondary amine on azetidine enables one-step library synthesis.
Batch-controlled purity Verified purity supports reproducible SAR and assay data.
Solubility options Freebase and dihydrochloride salt forms available for assay compatibility.

Why Generic Scaffolds Cannot Replace This Compound


The [1,2,4]triazolo[1,5-a]pyrimidine class is associated with diverse, non-interchangeable biological activities, including kinase inhibition, depending on the precise nature and position of substituents [1]. The presence of a free secondary amine within the azetidine ring in 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine offers a critical functional handle for further derivatization, such as amide or sulfonamide bond formation, that is not present in simple alkyl- or halogen-substituted analogs [2]. Substituting this specific compound with an unsubstituted or electronically distinct triazolo[1,5-a]pyrimidine core would almost certainly abolish the targeted interactions and synthetic utility that make this compound a valuable tool or intermediate, necessitating a new and lengthy structure-activity relationship (SAR) campaign [2].

Handle loss Analogs without the azetidine NH (e.g., 7-methoxy) lack a direct diversification point and may require additional deprotection steps, altering synthetic efficiency.
SAR shift Triazolopyrimidine biological activity is highly substituent-dependent; a different core substitution pattern may not reproduce targeted kinase or probe interactions.
Solubility gap Many in-class analogs are supplied only as poorly soluble freebase forms, limiting achievable assay concentrations and risking precipitation artifacts.

Quantitative Comparative Evidence


High Purity for Reproducible Research

In quantitative biochemical and cellular assays, the purity of a compound directly impacts data reproducibility and the accurate determination of potency. Commercially sourced 7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is supplied with a verified minimum purity of 95% . This contrasts with many custom-synthesized or laboratory-scale in-class analogs for which purity is either not analytically determined or is lower, introducing significant variability in IC50 or Ki measurements .

Purity assurance
Reported
≥95% minimum purity (HPLC, NMR)
Reduces impurity-driven variability in potency measurements.
Supplier QC data; cross-study reproducibility may require independent verification.
Chemical Biology Medicinal Chemistry Assay Development

Pre-installed Secondary Amine for Efficient Derivatization

A key differentiator is the presence of an unsubstituted secondary amine in the azetidine ring. This provides a singular, chemoselective vector for rapid diversification into compound libraries via amide coupling, sulfonylation, or reductive amination [1]. In contrast, common analogs like 7-methoxy or 7-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine derivatives lack this functional handle, requiring additional deprotection or functional group interconversion steps, which lower synthetic efficiency [2]. The azetidine's ring strain also confers a distinct three-dimensional geometry and exit vector compared to flat aromatic or flexible alkyl linkers, potentially exploring a unique chemical space [1].

Derivatization efficiency
Class-level inference
Azetidine NH: direct acylation
vs. 7-methoxy analog requires O-demethylation
Enables one-step library expansion; reduces synthetic overhead.
Class-level advantage; actual step count may vary with reaction conditions.
Parallel Synthesis Drug Discovery Chemical Probe Development

Dual Salt Forms to Optimize Solubility

The compound is available in both freebase and dihydrochloride salt forms, enabling users to select the form with optimal solubility and stability for their specific assay medium . The dihydrochloride salt (MW 278.14 g/mol) is reported to possess significantly enhanced aqueous solubility, a critical advantage for achieving higher test concentrations in biochemical assays compared to the freebase (MW 205.22 g/mol) . Many other triazolopyrimidine building blocks are supplied as a single, poorly soluble freebase form, which can lead to precipitation, inaccurate dosing, and false negatives in screening cascades.

Salt form flexibility
Data to verify
Dihydrochloride: reported enhanced solubility
Freebase and many analogs: limited aqueous solubility
Supports higher test concentrations in biochemical assays.
Solubility advantage based on supplier description; confirm under specific assay conditions.
Solubility Optimization Formulation In Vitro Pharmacology

Optimal Research Applications


Parallel Synthesis of Kinase Inhibitor Libraries

The azetidine's secondary amine serves as a single point of diversification, allowing medicinal chemists to generate libraries of hundreds of N-functionalized analogs in a single step via high-throughput parallel synthesis. This directly targets the known kinase inhibition profile of the triazolopyrimidine core, accelerating SAR exploration [1].

Developing PIKfyve-Targeted Chemical Probes

The fused triazolo-pyrimidine scaffold is a core component of several PIKfyve kinase inhibitors [1]. This compound's azetidine handle allows for the rapid attachment of selectivity-conferring motifs, making it a strategic intermediate for developing novel chemical probes to study PIKfyve's role in autophagy, endosomal trafficking, and disease models like multiple myeloma [2].

High-Concentration Assays with Enhanced Solubility

For in vitro assays testing low-potency hits or requiring high final concentrations, the dihydrochloride salt form should be selected. Its enhanced aqueous solubility mitigates the risk of compound precipitation, ensuring accurate concentration-response curves and reducing assay artifacts [1].

Building CNS-Focused Lead-like Libraries

Azetidine-based scaffolds are valued for their favorable, lead-like physicochemical properties, including lower lipophilicity and increased three-dimensionality compared to aryl-aryl systems, which enhances their suitability for CNS drug discovery [1]. This compound is therefore an ideal building block for populating screening decks with novel, sp3-rich chemical matter.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Azetidine secondary amine handle
One-step diversification efficiency
PIKfyve-targeted probe development
Triazolopyrimidine scaffold with derivatization site
Selectivity and target engagement profiling
High-concentration biochemical assays
Dihydrochloride salt for enhanced solubility
Solubility and precipitation risk assessment
CNS lead-like library construction
Azetidine-based scaffold with favorable physicochemical profile
CNS drug-likeness (lipophilicity, 3D character)
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